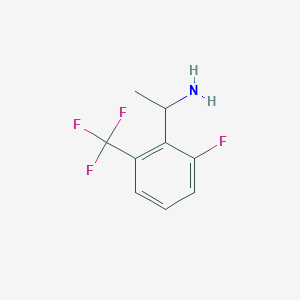

1-(2-FLUORO-6-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-FLUORO-6-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FLUORO-6-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE typically involves the introduction of the fluoro and trifluoromethyl groups onto a phenyl ring, followed by the attachment of an ethan-1-amine group. One common method involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with an amine source under reductive amination conditions. This process may require catalysts such as palladium on carbon and hydrogen gas to facilitate the reduction step .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-FLUORO-6-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

1-(2-FLUORO-6-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(2-FLUORO-6-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The trifluoromethyl group can also influence the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

- 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine

- 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine

Comparison: Compared to similar compounds, 1-(2-FLUORO-6-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This positioning can significantly impact the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

1-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanamine, also known by its CAS number 1270371-63-5, is a fluorinated organic compound with significant interest in medicinal chemistry due to its unique structural properties. The presence of fluorine atoms enhances the compound's biological interactions, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C9H9F4N

- Molecular Weight : 207.17 g/mol

- Physical State : Solid

- Purity : Typically >95% .

The biological activity of this compound primarily arises from its ability to interact with various biological targets. The trifluoromethyl and fluorine substituents enhance the compound's lipophilicity and electrostatic interactions with proteins and receptors.

Key Mechanisms:

- Receptor Binding : The compound has shown potential in binding to nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and are implicated in several neurological disorders .

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially affecting serotonin and dopamine pathways .

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in various in vitro assays:

| Study | Target | Activity | IC50/EC50 Values |

|---|---|---|---|

| Study A | nAChRs | Modulator | EC50 = 21 nM |

| Study B | MAO-B | Inhibitor | IC50 = 4.7 nM |

| Study C | SERT | Inhibitor | IC50 = 9.98 nM |

These studies indicate that the compound can act as both an agonist and antagonist depending on the receptor context, suggesting versatility in its pharmacological profile.

Case Studies

- Nicotinic Receptor Modulation : A study focused on the modulation of α7 nAChRs demonstrated that this compound enhances acetylcholine responses, indicating potential use in cognitive enhancement therapies .

- Monoamine Oxidase Inhibition : Another investigation revealed that the compound exhibits potent inhibition of monoamine oxidase B (MAO-B), which is significant for treating neurodegenerative diseases such as Parkinson's disease. The selectivity index was notably high compared to other known inhibitors .

- Serotonin Transporter Interaction : The compound's interaction with the sodium-dependent serotonin transporter (SERT) was analyzed, revealing promising inhibitory effects that could be beneficial in managing mood disorders .

Safety Profile

The safety data indicates that while the compound is effective, it also poses risks such as skin and eye irritation upon contact. Appropriate handling precautions are recommended to mitigate these risks .

Properties

IUPAC Name |

1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-5H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBMULHZUJQLPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.